N,1-二甲基-1H-吲哚-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

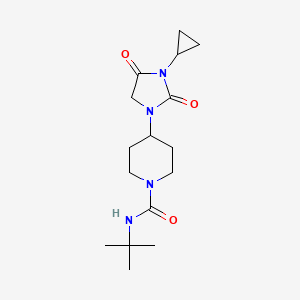

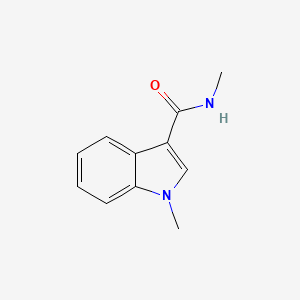

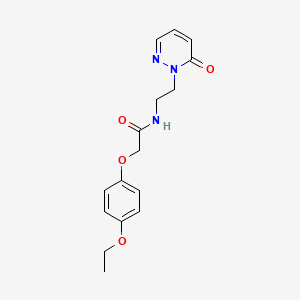

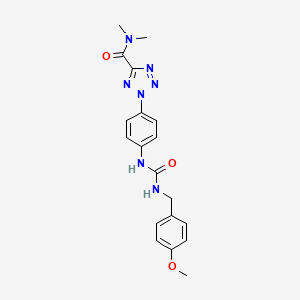

“N,1-dimethyl-1H-indole-3-carboxamide” is a chemical compound with the molecular formula C11H12N2O . It is a part of a larger family of compounds known as indole carboxamides .

Molecular Structure Analysis

The molecular structure of “N,1-dimethyl-1H-indole-3-carboxamide” consists of an indole ring attached to a carboxamide group . The InChI code for this compound is 1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3, (H,12,14) .Physical And Chemical Properties Analysis

“N,1-dimethyl-1H-indole-3-carboxamide” is a powder with a melting point of 235-236°C . The compound has a molecular weight of 188.23 .科学研究应用

大麻素受体中的变构调节

研究表明,某些与 N,1-二甲基-1H-吲哚-3-甲酰胺具有相似结构的吲哚-2-甲酰胺可以作为大麻素 CB₁ 受体的变构调节剂。这些化合物(包括 5-氯-3-乙基-N-(4-(哌啶-1-基)苯乙基)-1H-吲哚-2-甲酰胺)对于理解变构调节的结构要求至关重要。它们突出了链长、吸电子基团和氨基取代基在影响结合亲和力和受体活性方面的重要性 (Khurana 等人,2014 年)。

在癌症酪氨酸激酶成像中的潜力

吲哚甲酰胺类似于 N,1-二甲基-1H-吲哚-3-甲酰胺,已因其在癌症成像中的潜力而受到探索。例如,吲哚甲酰胺衍生物 [18F]SU11248 的合成证明了其在正电子发射断层扫描 (PET) 中用于癌症酪氨酸激酶成像的应用。这项研究强调了吲哚甲酰胺在肿瘤学诊断成像中的潜力 (王吉泉等人,2005 年)。

在多巴胺 D2 受体调节中的作用

在神经科学领域,吲哚-2-甲酰胺已被确定为多巴胺 D2 受体的负变构调节剂。这表明其在涉及多巴胺能信号传导的神经系统疾病或治疗领域中的潜在应用 (Mistry 等人,2015 年)。

催化和化学合成

吲哚甲酰胺,如 N,1-二甲基-1H-吲哚-3-甲酰胺,用于各种化学合成。例如,它们参与了 l-丙交酯的高效开环聚合,表明它们在聚合物化学中作为催化剂或中间体的潜力 (Koeller 等人,2009 年)。

作用机制

Target of Action

N,1-dimethyl-1H-indole-3-carboxamide is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it a valuable component in the development of new therapeutic derivatives .

Mode of Action

The presence of a carboxamide moiety in indole derivatives, such as N,1-dimethyl-1H-indole-3-carboxamide, allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the target’s activity , leading to various changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by N,1-dimethyl-1H-indole-3-carboxamide would depend on the specific targets it interacts with.

Pharmacokinetics

The pharmacokinetics of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of N,1-dimethyl-1H-indole-3-carboxamide’s action would depend on its specific targets and the pathways it affects. For example, if it targets enzymes involved in inflammatory responses, it could potentially exhibit anti-inflammatory effects .

属性

IUPAC Name |

N,1-dimethylindole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXYWSIWHXTWCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(C2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2462486.png)

![methyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2462490.png)

![(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2462493.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2462496.png)

![1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2462499.png)

![3-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2462500.png)